molecular formula C7H5Br2NO B2646213 2-Bromo-1-(5-bromopyridin-3-YL)ethanone CAS No. 734504-22-4

2-Bromo-1-(5-bromopyridin-3-YL)ethanone

Cat. No. B2646213
CAS RN: 734504-22-4
M. Wt: 278.931
InChI Key: AKNNVDRPTUAAHI-UHFFFAOYSA-N
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Description

2-Bromo-1-(5-bromopyridin-3-YL)ethanone is an organic compound with the molecular formula C7H5Br2NO. It is a synthetic chemical that has been used extensively in scientific research due to its unique properties. This compound is a derivative of pyridine and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

Synthesis and Characterization

  • 2-Bromo-1-(5-bromopyridin-3-yl)ethanone is used in various synthetic processes. For instance, it has been involved in the formation of pyridylcarbene intermediates through thermal decomposition, leading to various pyridine derivatives (Abarca, Ballesteros, & Blanco, 2006).
  • It is also a key intermediate in the synthesis of 6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives, highlighting its role in the creation of compounds with biological activities (Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011).

Biological Activities

  • Various derivatives of 2-Bromo-1-(5-bromopyridin-3-yl)ethanone have shown significant biological activities. For example, some derivatives demonstrate potent immunosuppressive and immunostimulatory effects on macrophages and T-lymphocytes (Abdel‐Aziz et al., 2011).
  • Novel curcumin analogues synthesized from 2-bromo-1-pyridine-3-yl ethanone have shown promising antiangiogenic and tumor growth inhibitory effects in vivo (Chandru, Sharada, Kumar, & Rangappa, 2008).

Synthesis of Chalcone Analogues

  • 2-Bromo-1-(5-bromopyridin-3-yl)ethanone is also used in the synthesis of α,β-unsaturated ketones, serving as chalcone analogues. This synthesis involves electron-transfer chain reactions, demonstrating its utility in creating complex organic compounds (Curti, Gellis, & Vanelle, 2007).

Other Applications

  • The compound has been synthesized for use in various chemical reactions and studies, such as in the study of pyrolysis products of certain substances (Texter et al., 2018).
  • It also finds application in the synthesis of heterocyclic compounds, demonstrating its versatility in chemical synthesis (Mmonwa & Mphahlele, 2016).

Future Directions

: MilliporeSigma - 1-(3-Bromopyridin-2-yl)ethanone : MilliporeSigma - 1-(3-Bromopyridin-2-yl)ethanone MSDS : Echemi - 2-bromo-1-(5-bromopyridin-3-yl)ethanone MSDS : ChemicalBook - 2-bromo-1-(5-bromopyridin-3-yl)ethanone

properties

IUPAC Name

2-bromo-1-(5-bromopyridin-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO/c8-2-7(11)5-1-6(9)4-10-3-5/h1,3-4H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKNNVDRPTUAAHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(5-bromopyridin-3-YL)ethanone

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